1-(4-Ethoxyphenyl)-3-propylthiourea
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Overview
Description
1-(4-Ethoxyphenyl)-3-propylthiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features an ethoxyphenyl group and a propyl group attached to a thiourea moiety, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-3-propylthiourea can be synthesized through the reaction of 4-ethoxyaniline with propyl isothiocyanate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the amine on the isothiocyanate group. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-propylthiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the ethoxyphenyl group.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-propylthiourea has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: Studied for its use as a fungicide or herbicide, leveraging its ability to interfere with the growth of certain plant pathogens.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-propylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt essential biochemical pathways, resulting in the desired biological effect, such as antitumor activity or inhibition of pathogen growth.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-propylthiourea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-butylthiourea: Similar structure with a butyl group instead of a propyl group.
1-(4-Ethoxyphenyl)-3-ethylthiourea: Similar structure with an ethyl group instead of a propyl group.
Uniqueness: 1-(4-Ethoxyphenyl)-3-propylthiourea is unique due to the specific combination of the ethoxyphenyl and propyl groups, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. The propyl group can affect the compound’s steric properties, influencing its binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-propylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-9-13-12(16)14-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFNAZDHGKHQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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